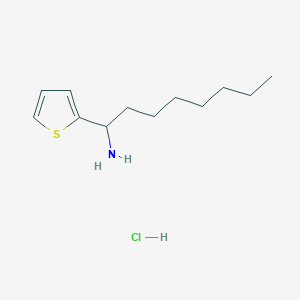

1-(Thiophen-2-yl)octan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-thiophen-2-yloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKALRFPJVLWIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)octan-1-amine hydrochloride typically involves the formation of the thiophene ring followed by the attachment of the octan-1-amine chain. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial production methods often utilize these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-yl)octan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups attached to the thiophene ring.

Major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Synthesis and Reaction Mechanisms

1-(Thiophen-2-yl)octan-1-amine hydrochloride is typically synthesized through multi-step organic reactions involving thiophene derivatives and octanamine precursors. The synthesis often includes:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Alkylation : Introducing the octanamine chain through alkylation reactions.

- Hydrochloride Formation : Converting the amine to its hydrochloride salt to enhance solubility.

Pharmaceutical Research

The compound has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets. It has been investigated for:

- Synthesis of Pyrimidine Derivatives : It serves as a reactant in the synthesis of pyrimidine derivatives through reactions with isothiocyanatoketones and acylguanidines. These derivatives may exhibit significant biological activities relevant for drug development.

Research indicates that this compound can influence biological processes, potentially acting as an enzyme inhibitor or modulator:

- Interaction Studies : Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies focus on how structural variations affect receptor binding and biological activity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in combating resistant strains of bacteria.

Anticancer Potential

Research into similar compounds has indicated potential anticancer properties, particularly through inhibition of key enzymes involved in cancer progression. The specific mechanisms by which these compounds exert their effects are under investigation, focusing on their interactions with cellular pathways.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Pharmacological Activity (Inferred from Structural Analogs)

Research Findings and Gaps

Structural-Activity Relationships :

- The octyl chain in 1-(Thiophen-2-yl)octan-1-amine HCl likely enhances CNS penetration but may reduce solubility, necessitating formulation optimization .

- Thiophene substitution patterns (e.g., CF₃) could improve pharmacokinetics but require empirical validation .

Toxicological Data: Limited data exist for thiophene-based amines. notes that Thiophene fentanyl HCl’s toxicity is unstudied, suggesting similar gaps for the target compound .

Synthetic Accessibility :

- Linear alkylamines (e.g., octan-1-amine derivatives) are synthetically straightforward compared to bicyclic or tetracyclic analogs .

Biological Activity

1-(Thiophen-2-yl)octan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{19}ClN_{2}S and a molecular weight of approximately 247.83 g/mol. The compound consists of an octan-1-amine chain attached to a thiophene ring at the 2-position, which may influence its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step procedures including:

- Formation of Thiophene Derivatives : Initial reactions with isothiocyanatoketones.

- Acylation Reactions : Further reactions with acylguanidines to yield pyrimidine derivatives, which may exhibit various biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to appetite regulation and metabolic processes.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, indicating potential for therapeutic applications in conditions such as obesity and diabetes .

Pharmacological Studies

Initial studies suggest that this compound could serve as a lead compound for developing pharmacotherapeutics targeting metabolic disorders. Research indicates that compounds with similar structures exhibit notable effects on weight management and energy balance by modulating orexin receptors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Thiophen-2-yl)butan-1-amine hydrochloride | 1864014-94-7 | Shorter carbon chain; potential for different activity |

| 1-(Thiophen-2-yl)propan-1-amine hydrochloride | 30433-93-3 | Similar structure; smaller size may influence interactions |

| 1-(Thiophen-2-yl)hexan-1-amine | 1038967-37-1 | Intermediate chain length; useful for comparative studies |

The octane chain length combined with the thiophene moiety in this compound may confer distinct properties compared to shorter or longer-chain analogs, influencing its solubility and biological activity.

Case Studies

Recent pharmacological studies have explored the efficacy of similar compounds in animal models. For instance:

- Orexin Receptor Antagonism : Research has shown that compounds interacting with orexin receptors can significantly reduce food intake and body weight in genetically obese mice .

- Antimicrobial Activity : Some derivatives of thiophene-based amines have demonstrated antibacterial properties against multi-drug resistant strains, suggesting potential applications in combating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 1-(thiophen-2-yl)octan-1-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-(thiophen-2-yl)octan-1-one using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in acidic media (e.g., HCl). To optimize yield, employ Design of Experiments (DoE) principles:

- Variables : Temperature (40–80°C), stoichiometric ratios (amine:ketone:reducing agent), and solvent polarity (methanol vs. THF).

- Response Surface Methodology (RSM) can identify optimal conditions by analyzing interactions between variables .

Monitor progress via thin-layer chromatography (TLC) and confirm completion using FT-IR (disappearance of carbonyl peak at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and aliphatic chain integration. Confirm amine protonation via downfield shift of NH2 in D2O .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₁₂H₂₂ClNS).

- Elemental Analysis : Validate %C, %H, %N, and %Cl with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiophene ring in this compound under oxidative conditions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density and frontier molecular orbitals (HOMO/LUMO) of the thiophene moiety. Key steps:

- Simulate oxidative pathways (e.g., H2O2 or KMnO4) to predict sulfoxide/sulfone formation.

- Compare activation energies of competing pathways to prioritize experimental validation .

Pair computational results with HPLC-MS to detect oxidation products and validate predictions .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Conflicting solubility reports often arise from hygroscopicity or impurities. Address this by:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to assess hygroscopic impact.

- High-Performance Liquid Chromatography (HPLC) : Verify purity (>98%) before solubility testing.

- Phase Solubility Diagrams : Systematically test solvents (e.g., DMSO, ethanol, water) at 25°C and 40°C to map solubility vs. temperature .

For polar solvents, use membrane filtration (0.22 μm) to remove particulate interference .

Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?

- Methodological Answer :

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra of synthesized ligand with racemic controls.

- Catalytic Screening : Test in model reactions (e.g., asymmetric aldol condensation) using varying ligand:metal ratios (1:1 to 1:3).

- X-ray Crystallography : Resolve ligand-metal complex structures to correlate stereochemistry with catalytic activity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the amine group?

- Methodological Answer :

- Potentiometric Titration : Measure experimental pKa in aqueous and non-aqueous media (e.g., DMSO/water mixtures).

- Computational pKa Prediction : Use software like MarvinSketch or ACD/Labs with correction factors for solvent effects.

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic bias between methods .

Research Design & Optimization

Q. What experimental frameworks are recommended for studying the compound’s interactions with biomolecules (e.g., proteins)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the compound on a sensor chip and injecting target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions.

- Molecular Dynamics (MD) Simulations : Model binding trajectories to identify key residues involved in interactions .

Safety & Handling

Q. What precautions are critical for handling this compound in hygroscopic environments?

- Methodological Answer :

- Glovebox Use : Store and weigh the compound under inert gas (N2/Ar) to prevent moisture absorption.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature to set safe heating limits (<100°C).

- Waste Management : Neutralize acidic residues with NaHCO3 before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.